molecular formula C7H4BrFINO2 B13688635 3-Bromo-2-fluoro-1-iodo-4-methyl-5-nitrobenzene

3-Bromo-2-fluoro-1-iodo-4-methyl-5-nitrobenzene

Cat. No.: B13688635
M. Wt: 359.92 g/mol
InChI Key: ULFMCCRWIFPMSN-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-1-iodo-4-methyl-5-nitrobenzene: is an aromatic compound with a complex structure featuring multiple substituents on a benzene ring. This compound is notable for its unique combination of bromine, fluorine, iodine, methyl, and nitro groups, which confer distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-1-iodo-4-methyl-5-nitrobenzene typically involves multiple steps of electrophilic aromatic substitution reactions. The process may include:

    Nitration: Introduction of the nitro group using concentrated nitric acid and sulfuric acid.

    Halogenation: Sequential introduction of bromine, fluorine, and iodine using respective halogenating agents under controlled conditions.

    Methylation: Introduction of the methyl group using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale electrophilic aromatic substitution reactions, utilizing automated reactors to ensure precise control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo further substitution reactions due to the presence of multiple halogen and nitro groups.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions:

    Halogenating Agents: Bromine, fluorine gas, iodine.

    Reducing Agents: Hydrogen gas with a palladium catalyst.

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

Major Products:

    Amines: From the reduction of the nitro group.

    Carboxylic Acids: From the oxidation of the methyl group.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Reagent in Electrophilic Aromatic Substitution: Utilized in various substitution reactions to introduce specific functional groups.

Biology and Medicine:

    Pharmaceutical Research: Potential use in the development of new drugs due to its unique structure and reactivity.

Industry:

    Material Science: Used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-1-iodo-4-methyl-5-nitrobenzene in chemical reactions typically involves electrophilic aromatic substitution. The presence of electron-withdrawing groups like nitro and halogens makes the benzene ring more susceptible to nucleophilic attack, facilitating various substitution reactions.

Comparison with Similar Compounds

  • 4-Bromo-1-fluoro-2-nitrobenzene
  • 2-Fluoro-5-methyl-1-nitrobenzene
  • 1-Fluoro-4-methyl-2-nitrobenzene

Uniqueness: 3-Bromo-2-fluoro-1-iodo-4-methyl-5-nitrobenzene is unique due to the simultaneous presence of bromine, fluorine, iodine, methyl, and nitro groups on the benzene ring

Properties

Molecular Formula

C7H4BrFINO2

Molecular Weight

359.92 g/mol

IUPAC Name

3-bromo-2-fluoro-1-iodo-4-methyl-5-nitrobenzene

InChI

InChI=1S/C7H4BrFINO2/c1-3-5(11(12)13)2-4(10)7(9)6(3)8/h2H,1H3

InChI Key

ULFMCCRWIFPMSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])I)F)Br

Origin of Product

United States

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